molecular formula C23H21NO4 B578412 3-(endo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-endo-carboxylic acid CAS No. 1212066-63-1

3-(endo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-endo-carboxylic acid

Cat. No.: B578412
CAS No.: 1212066-63-1
M. Wt: 375.424
InChI Key: CGUNSQHMOYCPJU-GDMOEJLQSA-N
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Description

3-(endo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-endo-carboxylic acid is a complex organic compound with the molecular formula C23H21NO4 and a molecular weight of 375.417 g/mol . This compound is characterized by its bicyclic structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. It is commonly used in organic synthesis and peptide chemistry due to its stability and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(endo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-endo-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the bicyclo[2.2.1]hept-5-ene-2-endo-carboxylic acid, which is then reacted with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Fmoc group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers can streamline the process, allowing for the efficient production of the compound with high purity. Reaction conditions are carefully controlled to ensure consistency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(endo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-endo-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(endo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-endo-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the synthesis of peptide-based probes and inhibitors.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-(exo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid
  • Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, endo-
  • Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-

Uniqueness

The uniqueness of 3-(endo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-endo-carboxylic acid lies in its specific structure and reactivity. The presence of the Fmoc group provides stability and allows for selective deprotection, making it highly valuable in peptide synthesis compared to other similar compounds .

Properties

IUPAC Name

(1R,2S,3R,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c25-22(26)20-13-9-10-14(11-13)21(20)24-23(27)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13-14,19-21H,11-12H2,(H,24,27)(H,25,26)/t13-,14+,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUNSQHMOYCPJU-GDMOEJLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C=C[C@H]1[C@H]([C@H]2C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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